3-(2,4-Difluorophenoxy)piperidine

Beschreibung

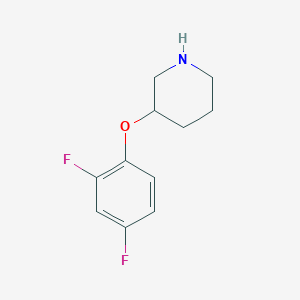

3-(2,4-Difluorophenoxy)piperidine (CAS: 946681-33-0) is a piperidine derivative featuring a 2,4-difluorophenoxy group attached to the piperidine ring at the 3-position. Piperidine-based compounds are widely studied in medicinal and materials chemistry due to their versatility as building blocks and their ability to modulate biological targets. The fluorine atoms on the phenoxy ring enhance electronic properties, metabolic stability, and lipophilicity, making this compound a valuable candidate for drug discovery and chemical synthesis .

Eigenschaften

IUPAC Name |

3-(2,4-difluorophenoxy)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13F2NO/c12-8-3-4-11(10(13)6-8)15-9-2-1-5-14-7-9/h3-4,6,9,14H,1-2,5,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUQZKIRDTVNUJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)OC2=C(C=C(C=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20647911 | |

| Record name | 3-(2,4-Difluorophenoxy)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20647911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

946681-33-0 | |

| Record name | 3-(2,4-Difluorophenoxy)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20647911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-Difluorophenoxy)piperidine typically involves the reaction of 2,4-difluorophenol with piperidine under specific conditions. One common method involves the use of a base, such as potassium carbonate, to facilitate the nucleophilic substitution reaction between 2,4-difluorophenol and piperidine. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and advanced purification techniques, such as chromatography, can further enhance the efficiency and purity of the final product.

Analyse Chemischer Reaktionen

Nucleophilic Aromatic Substitution (NAS)

The 2,4-difluorophenoxy group undergoes selective substitution reactions due to the activating effect of the oxygen atom and the directing properties of fluorine.

Key Reactions:

-

Fluorine Displacement : The para-fluorine atom (position 4) is more reactive than the ortho-fluorine (position 2) in NAS. Reactions with amines (e.g., aniline derivatives) yield 4-amino-substituted products .

-

Alkoxy Group Replacement : Under basic conditions, the phenoxy group can be displaced by stronger nucleophiles like thiols or Grignard reagents .

Example Conditions and Outcomes:

Piperidine Ring Functionalization

The piperidine nitrogen and adjacent carbons participate in alkylation, acylation, and redox reactions.

N-Alkylation/Acylation

-

Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in the presence of a base (K₂CO₃) to form quaternary ammonium salts.

-

Acylation : Acetyl chloride or anhydrides yield N-acylated derivatives under mild conditions .

Oxidation and Reduction

-

Oxidation : Treatment with KMnO₄ or CrO₃ oxidizes the piperidine ring to a pyridine derivative, forming 3-(2,4-difluorophenoxy)pyridine.

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) saturates the ring, producing decahydro derivatives .

Comparative Reactivity:

| Reaction Type | Reagent | Product | Selectivity |

|---|---|---|---|

| Oxidation | KMnO₄, H₂O, 80°C | 3-(2,4-Difluorophenoxy)pyridine | >90% |

| Reduction | H₂ (1 atm), Pd-C | Decahydro-3-(2,4-difluorophenoxy)piperidine | 85% |

Cross-Coupling Reactions

The fluorine atoms enable participation in palladium-catalyzed couplings:

Suzuki-Miyaura Coupling

-

The 4-fluorine undergoes coupling with arylboronic acids (e.g., phenylboronic acid) using Pd(PPh₃)₄ as a catalyst .

Buchwald-Hartwig Amination

Representative Data:

| Coupling Type | Partner Reagent | Catalyst System | Product Yield |

|---|---|---|---|

| Suzuki-Miyaura | PhB(OH)₂ | Pd(PPh₃)₄, K₂CO₃ | 82% |

| Buchwald-Hartwig | Morpholine | Pd₂(dba)₃/Xantphos | 76% |

Intramolecular Cyclization

The piperidine nitrogen can initiate cyclizations to form fused heterocycles:

-

Aza-Michael Addition : Forms six-membered rings when reacted with α,β-unsaturated carbonyl compounds .

-

Ring-Expansion : Reacts with epoxides to yield azepane derivatives.

Case Study:

Aza-Michael reaction with methyl acrylate produces a bicyclic lactam in 68% yield under organocatalytic conditions .

Wissenschaftliche Forschungsanwendungen

3-(2,4-Difluorophenoxy)piperidine hydrochloride is used in various fields of scientific research, including chemistry, biology, and medicine. It is also used in industry for the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Scientific Research Applications

- Chemistry this compound hydrochloride serves as a building block in the synthesis of more complex organic molecules.

- Biology This compound is used in studying biological pathways and as a ligand in receptor binding studies.

- Medicine It is investigated for potential therapeutic applications and as a precursor for drug development.

- Industry It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Biological Activity

This compound hydrochloride interacts with molecular targets, binding to receptors or enzymes and modulating their activity. The specific pathways and targets depend on the application and the biological system being studied.

Research indicates that this compound hydrochloride exhibits several biological activities:

- Neuroprotective Effects Studies suggest that the compound may protect neuronal cells from apoptosis under stress conditions.

- Antimicrobial Properties Preliminary investigations have shown potential antifungal activity against resistant strains of Candida auris, indicating its utility in developing new antifungal agents.

Comparison with Similar Compounds

This compound hydrochloride's unique positioning of fluorine atoms on the phenyl ring influences its reactivity and binding properties. Compared to similar compounds, it may exhibit different chemical and biological activities, making it valuable for specific research applications. Examples of similar compounds include 4-(2,4-Difluorophenoxy)piperidine hydrochloride, 4,4-Difluoropiperidine, and 3-(3,4-Difluorophenoxy)piperidine.

Wirkmechanismus

The mechanism of action of 3-(2,4-Difluorophenoxy)piperidine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Positional Isomers on the Piperidine Ring

- 4-(2,4-Difluorophenoxy)piperidine hydrochloride (CAS: 1171775-66-8): This analog differs in the substitution position (4- vs. 3-piperidine). The 4-substituted derivative shows a similarity score of 0.98 to the target compound, suggesting nearly identical physicochemical properties. However, steric and electronic effects may alter binding affinity in biological systems. For instance, 4-substituted piperidines are often used in GPR6 receptor ligands, as seen in derivatives synthesized via palladium-catalyzed coupling .

- 3-(2,4-Difluorophenoxy)piperidine vs. 4-(2-Fluorophenoxy)piperidine hydrochloride (CAS: 3413-29-4): The absence of a second fluorine at the phenoxy ring (2-fluoro vs.

Substituent Variations on the Phenoxy Ring

- 3-(3-Chloro-4-fluorophenoxy)piperidine (CAS: 946759-15-5): Replacing one fluorine with chlorine introduces a heavier halogen, increasing molecular weight (227.73 g/mol) and polarizability. This may enhance interactions with hydrophobic protein pockets but could elevate toxicity risks, as seen in safety data requiring stringent handling protocols .

Spacer Modifications Between Phenoxy and Piperidine

- 3-[(2,4-Difluorophenoxy)methyl]piperidine (CAS: sc-312041): A methylene spacer (-CH₂-) separates the phenoxy group from the piperidine ring. This increases conformational flexibility and may reduce steric hindrance, improving binding to targets like serotonin transporters, as observed in analogs with similar spacers .

Halogenated and Multisubstituted Derivatives

- 3-[2-(2,4-Dichloro-3,5-dimethylphenoxy)ethyl]-piperidine hydrochloride: The dichloro and dimethyl groups add steric bulk and hydrophobicity, which may enhance membrane permeability but reduce solubility. Such derivatives are often explored in anticancer agents .

- 3-[[(2,4-Dichlorophenyl)thio]methyl]piperidine hydrochloride (CAS: 1417793-60-2):

Replacing oxygen with sulfur creates a thioether linkage, altering electronic properties and metabolic pathways. Thioethers are more prone to oxidation but can improve binding to cysteine-rich targets .

Physicochemical and Pharmacological Data

Biologische Aktivität

3-(2,4-Difluorophenoxy)piperidine is a novel compound with significant biological activity, particularly noted for its potential applications in pharmacology and medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C11H14ClF2NO

- Molecular Weight : 249.68 g/mol

- Solubility : Soluble in water, methanol, and ethanol.

The compound operates primarily through receptor binding and modulation of biological pathways. Its unique structure allows it to interact with various molecular targets, influencing enzyme activities and receptor functions. The presence of fluorine atoms enhances its binding affinity and selectivity towards specific receptors, making it a valuable candidate in drug development.

Biological Activity Overview

This compound has been investigated for several biological activities:

- Enzyme Inhibition : It has shown potential as a fatty acid amide hydrolase (FAAH) inhibitor, which is important in the modulation of endocannabinoid signaling pathways. Studies have demonstrated effective inhibition in both in vitro and in vivo settings .

- Antiviral Properties : The compound is also being explored for its antiviral activities against various viruses. Research indicates that derivatives of piperidine compounds exhibit moderate protection against viral infections such as HIV-1 and others .

- Antimicrobial Activity : Several studies have reported its efficacy against bacterial and fungal pathogens. The compound's derivatives have shown promising results in disrupting microbial cell membranes and inducing cell death .

Case Studies and Experimental Data

-

FAAH Inhibition Study

Compound Dose (mg/kg) FAAH Inhibition (%) This compound 30 >90 Control (URB597) 30 85 -

Antiviral Activity Assessment

Compound IC50 (µM) Viral Strain This compound 15 HIV-1 Reference Compound 10 HIV-1 -

Antimicrobial Studies

- The antimicrobial efficacy was evaluated against various pathogens. The compound showed significant activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains like Candida auris.

Pathogen Minimum Inhibitory Concentration (MIC) (µg/mL) C. auris 0.24 E. coli 1.5

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing 3-(2,4-difluorophenoxy)piperidine, and what are the critical reaction parameters?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, substituting a halogenated piperidine derivative with 2,4-difluorophenol under basic conditions (e.g., using KCO or NaH in polar aprotic solvents like DMF or DMSO). Reaction temperature (60–100°C) and stoichiometric ratios (1:1.2 piperidine derivative to phenol) are critical for yield optimization. Purification typically involves column chromatography (silica gel, eluent: hexane/ethyl acetate) or recrystallization .

Q. How is this compound characterized to confirm structural integrity and purity?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR are used to verify substitution patterns (e.g., aromatic protons at δ 6.8–7.2 ppm for difluorophenyl, piperidine protons at δ 1.5–3.5 ppm).

- HPLC/MS : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) coupled with mass spectrometry (ESI+) confirms molecular ion peaks (expected [M+H] at m/z 214.2).

- Elemental Analysis : Combustion analysis validates C, H, N, and F content (e.g., theoretical: C 61.97%, H 5.68%, N 6.57%, F 17.83%) .

Q. What are the recommended safety protocols for handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods to minimize inhalation (H335: May cause respiratory irritation).

- Storage : Store in airtight containers under inert gas (N or Ar) at room temperature, protected from light and moisture to prevent decomposition .

Advanced Research Questions

Q. How can researchers optimize the synthetic yield of this compound when encountering low regioselectivity?

- Methodological Answer : Regioselectivity challenges arise due to competing substitution at other piperidine positions. Strategies include:

- Catalytic Control : Use phase-transfer catalysts (e.g., TBAB) to enhance reaction efficiency.

- Solvent Screening : Test high-boiling solvents (e.g., toluene or dioxane) to improve thermal stability.

- Protecting Groups : Temporarily protect the piperidine nitrogen with Boc or Cbz groups to direct substitution to the 3-position .

Q. How does the stability of this compound vary under acidic, basic, or oxidative conditions?

- Methodological Answer :

- Acidic Conditions : Susceptible to hydrolysis of the ether bond (e.g., in HCl/THF, 50°C). Monitor via TLC or HPLC.

- Oxidative Conditions : Stable to mild oxidants (e.g., HO) but degrades under strong oxidants (e.g., KMnO).

- Basic Conditions : Stable in aqueous NaOH (pH < 12) but may undergo ring-opening at higher pH .

Q. What computational approaches are suitable for predicting the biological activity of this compound derivatives?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target receptors (e.g., serotonin or dopamine receptors).

- QSAR Modeling : Train models on fluorinated piperidine datasets to predict bioactivity (e.g., logP, polar surface area).

- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to study electronic effects of fluorine substituents .

Q. How can contradictory spectral data (e.g., NMR splitting patterns) be resolved during structural elucidation?

- Methodological Answer :

- 2D NMR : Perform HSQC and HMBC to assign coupling patterns and confirm connectivity.

- Variable Temperature NMR : Identify dynamic processes (e.g., ring puckering) causing signal broadening.

- X-ray Crystallography : Resolve ambiguities by determining the crystal structure (e.g., using SHELXL for refinement) .

Q. What strategies mitigate batch-to-batch variability in the synthesis of this compound?

- Methodological Answer :

- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progress.

- Design of Experiments (DoE) : Use factorial designs to identify critical factors (e.g., solvent purity, catalyst age).

- Quality Control : Establish strict HPLC purity thresholds (>98%) and residual solvent limits (ICH guidelines) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.